![molecular formula C18H21NO3S B4228661 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4228661.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide, commonly known as DMPEA-CT, is a synthetic compound that has been widely studied for its potential use in scientific research. DMPEA-CT is a member of the phenethylamine family of compounds, which are known to have a variety of physiological and psychoactive effects.
Mechanism of Action
DMPEA-CT acts as a partial agonist at the 5-HT2A receptor and a weak antagonist at the D2 receptor. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased neurotransmitter activity and potential therapeutic effects.
Biochemical and Physiological Effects:
DMPEA-CT has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and decreased body temperature. It has also been shown to have potential neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DMPEA-CT has several advantages as a research tool, including its ability to selectively target specific receptors in the brain and its potential therapeutic effects. However, it also has limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic uses.
Future Directions
There are several potential future directions for research on DMPEA-CT. These include further investigation into its mechanism of action, potential therapeutic uses, and potential toxicity. Additionally, research could focus on developing new analogs of DMPEA-CT with improved pharmacological properties and potential therapeutic uses.
In conclusion, DMPEA-CT is a synthetic compound with potential uses as a research tool and therapeutic agent. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. Future research could focus on further understanding its mechanism of action and potential therapeutic uses, as well as developing new analogs with improved properties.
Scientific Research Applications
DMPEA-CT has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. DMPEA-CT has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been shown to have potential as a therapeutic agent for the treatment of certain neurological disorders, such as Parkinson's disease.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-9-8-13(12-16(15)22-2)10-11-19-18(20)14-6-4-5-7-17(14)23-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGODXCPKQLUPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2SC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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